1-Thio-beta-D-glucose pentaacetate

Vue d'ensemble

Description

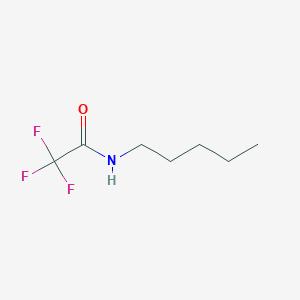

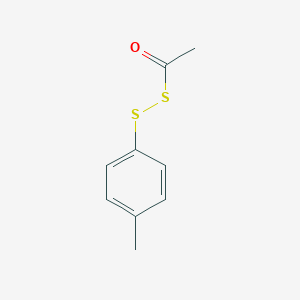

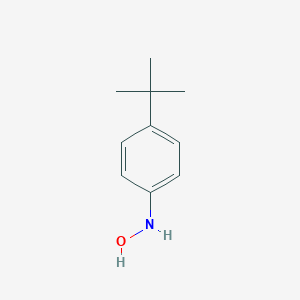

1-Thio-beta-D-glucose pentaacetate is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glucose that contains a sulfur atom in place of one of the oxygen atoms. The pentaacetate group is added to the compound to increase its solubility in organic solvents. The unique structure of this compound has led to its use in a wide range of research applications.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-Thio-beta-D-glucose pentaacetate has been utilized in the synthesis of complex molecules. For instance, it served as a starting material for creating mirror-image oligosaccharides, demonstrated by synthesizing the unnatural enantiomer of a blood group trisaccharide (Boulineau & Wei, 2004). Its structural characteristics have also been studied, as seen in the preparation and X-ray diffraction analysis of α- and β-D-glucoseptanose pentaacetates (Bhadbhade et al., 2012).

Applications in Biochemistry and Molecular Biology

Research highlights the biochemical significance of this compound and related compounds. Studies on glucose oxidase, which catalyzes the oxidation of beta-D-glucose to gluconic acid, underscore its relevance in various industries including pharmaceuticals, food, and biotechnology (Bankar et al., 2009). Moreover, the glucose pentaacetate framework has been used as a precursor for the synthesis of L-sugar lactones, contributing to the field of synthetic chemistry (Hollingsworth & Song, 2007).

Exploration in Medical Imaging and Diagnostics

This compound has shown promise in medical imaging applications. Research on 99mTc-labeled 1-thio-beta-D-glucose emphasized its potential as a tumor-seeking agent, revealing its high labeling efficiency and stable chemical properties (Oh et al., 2006). Furthermore, a study on amines-mediated β-glucose pentaacetate generating photoluminescent polymer-carbon nanodots underscores its application in visually monitoring the freshness of shrimp, demonstrating its potential in food safety evaluation (Zhang et al., 2022).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-Thio-beta-D-glucose pentaacetate is glucose oxidase (GOx), an enzyme that catalyzes the oxidation of glucose . This interaction plays a crucial role in the compound’s mechanism of action.

Mode of Action

This compound interacts with its target, GOx, by wrapping around it . This interaction leads to the generation of cytotoxic hydrogen sulfide (H2S) and hydrogen peroxide (H2O2), which are activated by glutathione . The resulting changes include the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential .

Biochemical Pathways

The biochemical pathway affected by this compound involves the glycolysis process. The compound, through its interaction with GOx, blocks glycolysis by depleting endogenous glucose . This action leads to a complete depletion of tumorigenic energy sources .

Result of Action

The result of this compound’s action is the induction of synergistic defects in mitochondrial function . This is achieved through the suppression of cytochrome c oxidase expression and damage to the mitochondrial membrane potential . These molecular and cellular effects contribute to the compound’s overall action.

Analyse Biochimique

Biochemical Properties

It is known that the sulfur atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the unique chemical properties of sulfur, such as its ability to form strong covalent bonds.

Cellular Effects

Given its structural similarity to glucose, it may influence cell function by interacting with glucose transporters and enzymes involved in glucose metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 1-Thio-beta-D-glucose Pentaacetate in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Given its structural similarity to glucose, it may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors involved in glucose metabolism .

Transport and Distribution

It is possible that it interacts with glucose transporters and is distributed similarly to glucose within cells .

Subcellular Localization

The subcellular localization of this compound is not well known. Future studies could investigate whether it is directed to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

(3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAJEDWNNGFOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929370 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13639-50-4, 6806-56-0 | |

| Record name | NSC409737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-1-S-acetyl-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)